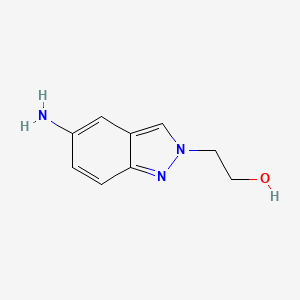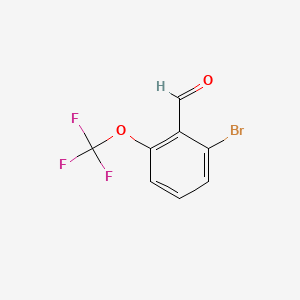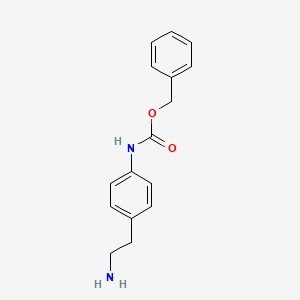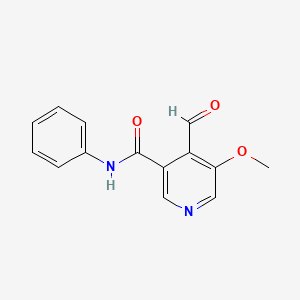
N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of Isopropenylboronic acid pinacol ester and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These compounds are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” were not found, similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized from Isopropyl acetate and Pinacolborane .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, include a boiling point of 73 °C15 mm Hg (lit.), a density of 0.912 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.409 (lit.) .
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Synthesis
N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is involved in chemical synthesis and analytical methods. For example, thiophene analogs, structurally related to the compound, have been synthesized and evaluated for potential carcinogenicity through assays like the Ames test, indicating its utility in the synthesis and evaluation of biologically active molecules (Ashby et al., 1978). Additionally, the compound 2-cyano-N-(2-hydroxyethyl) acetamide is used as an intermediate in synthesizing various heterocyclic systems, highlighting the importance of such compounds in the development of new therapeutic agents (Gouda et al., 2015).
Pharmacological Applications
The compound is structurally related to various pharmacologically active compounds. For instance, Zaleplon, an agent used for the treatment of insomnia, has a similar structural framework. Preclinical studies have shown that Zaleplon is recognized by animals as a benzodiazepine agent, indicating its potential in the development of sleep-related treatments (Heydorn, 2000). Also, compounds like α-Substituted Lactams and Acetamides have shown promising anticonvulsant activity and a favorable safety profile, underscoring the potential of this compound and its derivatives in developing new treatments for epilepsy (Krivoshein, 2020).
Molecular Mechanisms and Pathophysiology
Understanding the molecular mechanisms and pathophysiological effects of related compounds provides insights into potential therapeutic applications. For instance, the review on the pharmacological properties and molecular mechanisms of Thymol, chemically known as 2-isopropyl-5-methylphenol, reveals its multiple therapeutic actions against various diseases at both biochemical and molecular levels (Nagoor Meeran et al., 2017). Similarly, a detailed review of the biochemical, hematological, and histological modulations in acetaminophen-induced hepatotoxicity, along with the potential of Urtica dioica in liver regeneration, provides a comprehensive understanding of drug-induced liver injury and potential therapeutic interventions (Juma et al., 2015).
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound’s mode of action is likely based on its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
The effects would likely depend on the specific biological targets that the compound interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and its overall stability .
Eigenschaften
IUPAC Name |
N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUUPCPMJWVMMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682290 |
Source


|
| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-88-2 |
Source


|
| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B581284.png)





![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)


![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)


